Home > Products > Screening Compounds P17507 > CAP18 lipopolysaccharide-binding protein
CAP18 lipopolysaccharide-binding protein - 143108-26-3

CAP18 lipopolysaccharide-binding protein

Catalog Number: EVT-1518223
CAS Number: 143108-26-3
Molecular Formula: C13H14O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CAP18 lipopolysaccharide-binding protein, also known as the 18-kDa cationic antimicrobial protein, was first identified and purified from rabbit leukocytes due to its ability to bind and inhibit lipopolysaccharide activities. This protein plays a significant role in the innate immune response against Gram-negative bacterial infections by neutralizing lipopolysaccharides, which are components of the bacterial outer membrane that can trigger severe inflammatory responses in hosts. Human CAP18 has been characterized, revealing its potential therapeutic applications in conditions associated with elevated lipopolysaccharide levels.

Source and Classification

CAP18 was originally isolated from rabbit leukocytes. Subsequent studies identified its human counterpart through cloning techniques utilizing oligonucleotide probes derived from rabbit CAP18 complementary DNA. The human version of CAP18 consists of a signal peptide followed by an N-terminal domain of unknown function and a C-terminal domain that shares homology with the lipopolysaccharide-binding antimicrobial domain of rabbit CAP18. This classification positions CAP18 within a family of antimicrobial proteins that exhibit significant binding affinity for lipopolysaccharides, making it a crucial player in immune defense mechanisms against bacterial pathogens .

Synthesis Analysis

Methods

The synthesis of CAP18 involves several key steps, primarily focusing on recombinant DNA technology. The human CAP18 gene is cloned from a bone marrow complementary DNA library using probes designed from the rabbit CAP18 sequence. The process typically includes:

  1. Isolation of Complementary DNA: Human bone marrow cells are used to extract messenger RNA, which is then reverse transcribed into complementary DNA.
  2. Cloning: The complementary DNA is inserted into an expression vector suitable for bacterial or eukaryotic systems to produce the protein.
  3. Expression and Purification: The recombinant protein is expressed in host cells, followed by purification using techniques like affinity chromatography .

Technical Details

The cloned gene encodes a protein comprising a 30-amino-acid signal peptide, a 103-amino-acid N-terminal domain, and a 37-amino-acid C-terminal domain known for its lipopolysaccharide-binding capacity. Studies have shown that synthetic fragments of CAP18 can effectively bind to various strains of lipopolysaccharides and inhibit their biological activities .

Molecular Structure Analysis

Structure

The molecular structure of CAP18 reveals two distinct functional domains:

  • N-terminal Domain: Composed of 103 amino acids with an unknown function.
  • C-terminal Domain: A 37-amino-acid segment responsible for binding to lipopolysaccharides.

The predicted molecular mass of human CAP18 is approximately 16.6 kDa, with an isoelectric point around 10, indicating its cationic nature which facilitates interaction with the negatively charged lipopolysaccharides .

Data

Structural analyses have indicated that the C-terminal domain contains conserved residues critical for its antimicrobial activity and lipopolysaccharide binding. The hydropathic profile suggests that this region is likely involved in membrane interactions .

Chemical Reactions Analysis

Reactions

CAP18 exhibits several key chemical reactions relevant to its function:

  1. Binding Reaction: It binds to lipopolysaccharides present on Gram-negative bacteria, neutralizing their toxic effects.
  2. Inhibition Reaction: CAP18 inhibits lipopolysaccharide-induced activation of macrophages, reducing the release of pro-inflammatory mediators such as nitric oxide and tissue factor.
  3. Protective Reaction: In animal models, CAP18 has demonstrated protective effects against lethality induced by high doses of lipopolysaccharide .

Technical Details

The binding affinity of CAP18 for various strains of lipopolysaccharides has been quantified using equilibrium dissociation constants, providing insights into its efficacy as an antimicrobial agent .

Mechanism of Action

Process

The mechanism by which CAP18 exerts its effects involves several steps:

Data

Experimental studies have shown that synthetic fragments of CAP18 can significantly reduce nitric oxide production in macrophages exposed to lipopolysaccharides, highlighting its role in modulating immune responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 16.6 kDa
  • Isoelectric Point: Around 10
  • Solubility: Highly soluble in aqueous solutions due to its cationic nature.

Chemical Properties

  • Binding Affinity: High affinity for various strains of lipopolysaccharides.
  • Stability: Stable under physiological conditions but may be sensitive to extreme pH or temperature changes.

Relevant data indicate that modifications in the amino acid sequence can alter the binding efficiency and antimicrobial activity of CAP18 derivatives .

Applications

CAP18 has several potential applications in scientific research and medicine:

  • Therapeutic Use: Its ability to neutralize lipopolysaccharides may be harnessed for treating sepsis and other inflammatory conditions associated with Gram-negative bacterial infections.
  • Research Tool: As a model for studying antimicrobial proteins and immune responses, CAP18 can be used in various experimental setups to understand host-pathogen interactions better.
  • Vaccine Development: Insights gained from studying CAP18 may contribute to developing vaccines targeting Gram-negative bacterial infections by enhancing immune recognition mechanisms .
Introduction to CAP18 Lipopolysaccharide-Binding Protein

Historical Discovery and Nomenclature of CAP18

CAP18 (Cationic Antimicrobial Protein 18 kDa) was first identified in rabbit leukocytes as a potent lipopolysaccharide (LPS)-binding molecule. The protein was purified based on its ability to neutralize LPS, a key component of Gram-negative bacterial membranes responsible for septic shock. In 1995, the human homolog was cloned from a bone marrow cDNA library, revealing a 171-amino-acid precursor protein (UniProt ID: P25230) composed of a 30-residue signal peptide, a 103-amino-acid N-terminal domain of unknown function, and a 37-amino-acid C-terminal domain harboring the LPS-binding activity. The name CAP18 reflects its molecular weight (18 kDa) and functional classification among cationic antimicrobial proteins [1] [6]. The C-terminal fragment (residues 104-140) was designated as the active domain due to its homology to rabbit CAP18 and its potent anti-endotoxic properties [1].

Table 1: Key Milestones in CAP18 Research

YearDiscoverySpeciesReference Source
1991Initial cDNA sequencing of rabbit CAP18Rabbit (Oryctolagus cuniculus) [6]
1994Characterization of LPS-neutralizing activityRabbit [6]
1995Cloning of human CAP18 from bone marrow cDNAHuman [1]
1995Solution structure of active domain (1LYP)Rabbit [5] [10]

Evolutionary Context of Antimicrobial Lipopolysaccharide-Binding Proteins

CAP18 belongs to an evolutionarily conserved family of host defense proteins that target lipid A, the toxic moiety of LPS. This family includes bactericidal/permeability-increasing protein (BPI), lipopolysaccharide-binding protein (LBP), and phospholipid transfer protein (PLTP). Genes encoding CAP18, BPI, and LBP share chromosomal colocalization (human chromosome 20q11.23), suggesting divergence from a common ancestral gene [3] [9]. While BPI and CAP18 exhibit direct antimicrobial activity, LBP facilitates LPS presentation to immune receptors. CAP18’s C-terminal domain shares structural homology with BPI, particularly in cationic residue clusters essential for electrostatic interactions with anionic lipid A phosphates. This domain conservation highlights evolutionary pressure to preserve LPS-neutralizing functions across species [3] [6] [9].

Table 2: Comparative Analysis of LPS-Binding Proteins

ProteinPrimary SourceFunctionStructural Similarity to CAP18
CAP18GranulocytesDirect LPS neutralization & antimicrobial activityN/A (Reference protein)
BPINeutrophilsBactericidal/LPS neutralizationHigh (Cationic N-terminal domain)
LBPLiver/PlasmaLPS shuttling to CD14/TLR4Moderate (Shared gene locus)
PLTPPlasmaLipid transferLow (Limited sequence homology)

Biological Significance in Innate Immunity

CAP18 serves as a critical first-line defender against Gram-negative pathogens. It is constitutively expressed in human granulocytes and rapidly released during infection [1]. Its biological significance stems from its dual functionality:

  • Direct Antimicrobial Action: Disrupts bacterial membranes via hydrophobic interactions, causing cell lysis [2] [8].
  • Endotoxin Neutralization: Binds lipid A with high affinity, inhibiting LPS-induced proinflammatory cascades. Synthetic CAP18 fragments (e.g., CAP18(104-135)) suppress nitric oxide production, tissue factor generation, and lethality in murine endotoxemia models [1]. By sequestering free LPS, CAP18 prevents its interaction with Toll-like receptor 4 (TLR4)/MD-2 complex, thereby modulating systemic inflammation during sepsis [1] [7] [8].

Properties

CAS Number

143108-26-3

Product Name

CAP18 lipopolysaccharide-binding protein

Molecular Formula

C13H14O2

Synonyms

CAP18 lipopolysaccharide-binding protein

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.